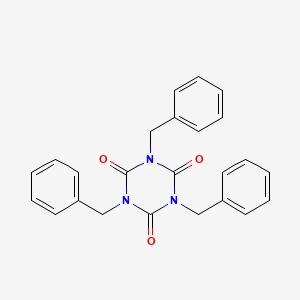
Tribenzyl isocyanurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenzyl isocyanurate is a chemical compound known for its unique structural and chemical properties. It is a derivative of isocyanuric acid, where three benzyl groups are attached to the nitrogen atoms of the isocyanurate ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribenzyl isocyanurate can be synthesized through the reaction of cyanuric acid with benzyl chloride in the presence of a base such as triethylamine. The reaction typically involves heating the reactants in an inert solvent like diethyl ether or acetone . The process can be summarized as follows:
- Dissolve cyanuric acid in an inert solvent.
- Add benzyl chloride and triethylamine to the solution.
- Heat the mixture to facilitate the reaction.
- Isolate the product by filtration and purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Tribenzyl isocyanurate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce various substituted isocyanurates .
Aplicaciones Científicas De Investigación
Tribenzyl isocyanurate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for potential biological activities and applications in drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of high-performance polymers, coatings, and adhesives due to its thermal stability and chemical resistance .
Mecanismo De Acción
The mechanism of action of tribenzyl isocyanurate involves its interaction with various molecular targets. Its effects are primarily due to the presence of the isocyanurate ring and the benzyl groups, which can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and stability in different environments .
Comparación Con Compuestos Similares
Similar Compounds
Triphenyl isocyanurate: Similar in structure but with phenyl groups instead of benzyl groups.
Triallyl isocyanurate: Contains allyl groups, used in polymer chemistry.
Trimethyl isocyanurate: Contains methyl groups, known for its high thermal stability
Uniqueness
Tribenzyl isocyanurate is unique due to its specific combination of benzyl groups and the isocyanurate ring. This combination imparts distinct thermal and chemical properties, making it suitable for specialized applications in materials science and industrial chemistry .
Propiedades
Número CAS |
606-03-1 |
|---|---|
Fórmula molecular |
C24H21N3O3 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
1,3,5-tribenzyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C24H21N3O3/c28-22-25(16-19-10-4-1-5-11-19)23(29)27(18-21-14-8-3-9-15-21)24(30)26(22)17-20-12-6-2-7-13-20/h1-15H,16-18H2 |
Clave InChI |
PIBKGXNSYQOGKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


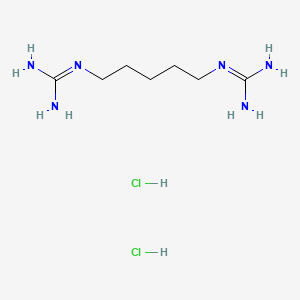
![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)

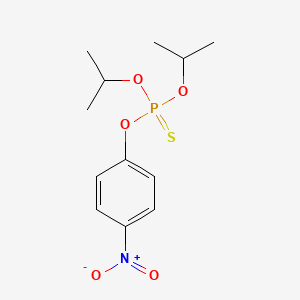
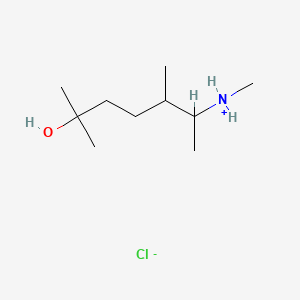
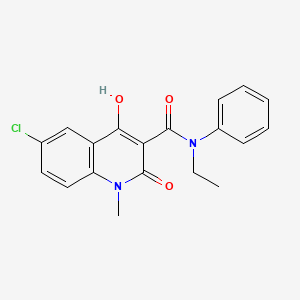
![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)
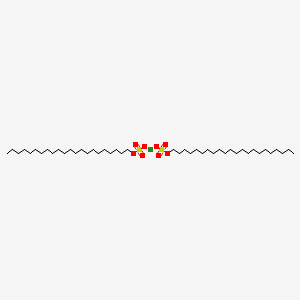
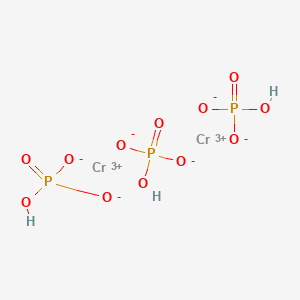
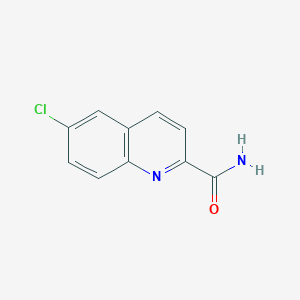

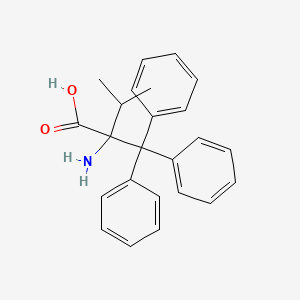
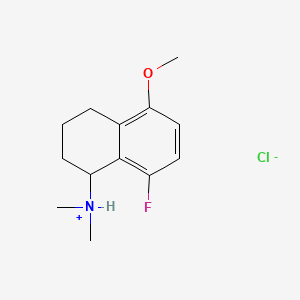
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
